4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride
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Overview
Description
4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the benzimidazole family, known for its diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under regioselective conditions . This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[1,2-a]benzimidazoles: Exhibit antiviral and anticancer properties.
Uniqueness
4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole stands out due to its unique combination of a piperidine ring and a triazolo-benzimidazole scaffold, which imparts distinct biological activities and pharmacological properties .
Properties
IUPAC Name |
4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.2ClH/c1-4-8-18(9-5-1)10-11-19-13-6-2-3-7-14(13)20-15(19)16-12-17-20;;/h2-3,6-7,12H,1,4-5,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFGSXVLRSSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N4C2=NC=N4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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